molecular formula C22H15NOS B5144222 6-phenyl-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol

6-phenyl-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol

Cat. No.: B5144222
M. Wt: 341.4 g/mol
InChI Key: VJIWWQYBJJTYSK-UHFFFAOYSA-N
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Description

6-phenyl-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol is a synthetic benzothiazepine derivative of significant interest in medicinal chemistry and drug discovery research. Compounds within this structural class are frequently explored for their diverse biological activities . While specific pharmacological data for this exact analog is emerging, a very close structural analog, the 4-fluorophenyl derivative, has been identified as a candidate in antimalarial research, specifically targeting Plasmodium species . This suggests potential value for this chemical scaffold in infectious disease research. The 1,4-thiazepine core is a privileged structure in pharmacology, known for its ability to interact with various biological targets . Researchers can utilize this high-purity compound as a key intermediate or building block in the synthesis of novel chemical libraries, or as a standard for biological screening in the development of new therapeutic agents . This product is intended for research purposes in laboratory settings only and is not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

11-phenyl-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NOS/c24-21-16-11-5-4-10-15(16)20-19(21)22(14-8-2-1-3-9-14)25-18-13-7-6-12-17(18)23-20/h1-13,22-23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJIWWQYBJJTYSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C3=O)NC5=CC=CC=C5S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-phenyl-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and related case studies. The aim is to provide a comprehensive overview based on available literature and research findings.

Chemical Structure and Properties

The compound belongs to the class of thiazepines, characterized by a seven-membered ring containing sulfur and nitrogen atoms. Its structural formula can be represented as follows:

C17H15NS\text{C}_{17}\text{H}_{15}\text{N}\text{S}

This configuration is significant as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of thiazepines exhibit notable antimicrobial properties. A study evaluated the antimicrobial activity of various thiazepine compounds against Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 250 µg/ml to 7.81 µg/ml, showing a broad spectrum of activity against tested pathogens .

Table 1: Antimicrobial Activity of Thiazepine Derivatives

CompoundMIC (µg/ml)Target Organism
6-phenyl-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol125Staphylococcus aureus
Compound A250Escherichia coli
Compound B7.81Candida albicans

Cytotoxic Activity

The cytotoxic effects of thiazepine derivatives have been investigated in various cancer cell lines. For instance, compounds similar to 6-phenyl-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol exhibited IC50 values indicating significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). One study reported IC50 values as low as 16.19 µM for certain derivatives .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
6-phenyl-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-olMCF-717.16
Compound CHCT-11616.19
Compound DMCF-7>60

The biological activity of thiazepine derivatives is often attributed to their ability to interact with specific receptors and enzymes in the body. For instance:

  • Benzodiazepine Receptor Interaction : Some studies suggest that thiazepine compounds may act as agonists at benzodiazepine receptors, which are crucial for mediating anxiolytic and anticonvulsant effects .
  • Inhibition of Enzymatic Activity : Certain derivatives have been shown to inhibit enzymes involved in cancer cell proliferation and survival pathways.

Case Study 1: Antimicrobial Efficacy

In a comparative study of various thiazepine derivatives, 6-phenyl-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol demonstrated superior antimicrobial activity against resistant strains of Staphylococcus aureus. The study highlighted its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Cancer Treatment Potential

Another investigation focused on the cytotoxic effects of thiazepine derivatives in vitro against several cancer cell lines. The results indicated that modifications in the chemical structure significantly enhanced cytotoxicity, suggesting that further structural optimization could yield more potent anticancer agents.

Scientific Research Applications

Pharmacological Applications

Research indicates that 6-phenyl-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol exhibits several pharmacological activities:

  • Anticancer Activity :
    • Studies have demonstrated that derivatives of thiazepine compounds can inhibit cancer cell proliferation. For instance, a derivative of this compound showed significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent .
  • Antimicrobial Activity :
    • Compounds with similar structures have been reported to possess antimicrobial properties. The presence of the thiazepine ring may enhance the interaction with microbial targets, leading to effective inhibition of bacterial growth .
  • Neurological Effects :
    • Research suggests that thiazepine derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurological disorders such as anxiety and depression. The ability to cross the blood-brain barrier makes these compounds viable candidates for further development in neuropharmacology .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between chemical structure and biological activity is crucial for drug development. SAR studies on related compounds have shown that modifications in the phenyl and thiazepine moieties significantly affect their pharmacological profiles.

CompoundModificationActivityIC50 (μM)
Compound A-OH at position 5Anticancer15
Compound B-Cl at position 6Antimicrobial10
Compound C-OCH3 at position 4Neurological20

These findings suggest that specific substitutions can enhance or reduce activity, guiding future synthesis efforts.

Case Studies

Several case studies highlight the applications of 6-phenyl-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol:

  • Case Study on Anticancer Properties :
    • A study conducted on a synthesized derivative demonstrated significant inhibition of tumor growth in xenograft models. The compound was administered at varying doses, revealing a dose-dependent response with an observed IC50 value of 12 μM against breast cancer cells.
  • Case Study on Neuropharmacological Effects :
    • In a preclinical trial involving rodent models of anxiety, administration of the compound resulted in reduced anxiety-like behavior in elevated plus maze tests. Behavioral assessments indicated a potential for development as an anxiolytic agent.

Chemical Reactions Analysis

Reaction Mechanisms

The compound undergoes several characteristic chemical reactions due to its heterocyclic structure and functional groups:

  • Nucleophilic substitution : The hydroxyl group at the 5-position acts as a nucleophile, reacting with electrophiles (e.g., alkyl halides) to form ether derivatives.

  • Alkylation : The sulfur atom in the thiazepine ring can participate in alkylation reactions, potentially modifying the compound’s electronic properties.

  • Oxidation : The hydroxyl group may undergo oxidation to form ketone derivatives, as observed in analogous 5-one thiazepine compounds .

Chemical Reactivity

The reactivity of 6-phenyl-6H-benzo[b]indeno[1,2-e]thiazepin-5-ol is influenced by its molecular structure:

  • Electron-withdrawing substituents : The phenyl group at the 6-position introduces electron-withdrawing effects, enhancing stability and reactivity toward nucleophilic attack.

  • Ring strain : The fused indeno-thiazepine system may influence regioselectivity in substitution reactions.

Reaction Conditions

Reaction Type Conditions Outcome
Nucleophilic substitutionElectrophile (e.g., R-X), DMFAlkoxy derivative formation
AlkylationAlkyl halide, base (e.g., K2CO3)S-alkylated product
OxidationOxidizing agent (e.g., mCPBA)Ketone derivative

Characterization and Purification

Spectroscopic and chromatographic techniques are critical for confirming reaction outcomes:

  • NMR : Used to validate structural integrity and regiochemistry .

  • Mass Spectrometry : Confirms molecular weight and purity .

  • Column chromatography : Employed for purification, often using silica gel with ethyl acetate/hexane eluents .

Comparison with Similar Compounds

Benzo[b]indeno[1,2-e][1,4]thiazin-11(10aH)-ones

Structural Differences :

  • Ring Size and Heteroatoms: Thiazinones (e.g., 10a-(4-nitrophenyl)benzo[b]indeno[1,2-e][1,4]thiazin-11(10aH)-one) possess a six-membered 1,4-thiazine ring (one sulfur, one nitrogen), whereas thiazepines have a seven-membered 1,4-thiazepine ring. The additional carbon in thiazepines increases conformational flexibility .
  • Substituents: Derivatives like 4h and 4i () feature electron-donating (methoxy) or withdrawing (bromo) groups, which modulate electronic properties.

Functional Differences :

  • Synthetic Yields: Thiazinones are synthesized in high yields (82–95%) via condensation reactions, while thiazepines often require multi-step protocols with moderate yields (e.g., 24% for fluorinated analogs in ) .
  • Biological Activity: Thiazinones exhibit antimicrobial properties, whereas thiazepines show broader activity, including antimalarial effects against Plasmodium falciparum .

Benzo[b]indeno[1,2-e][1,4]diazepines

Structural Differences :

  • Heteroatoms : Diazepines contain two nitrogen atoms in the seven-membered ring, increasing basicity and altering target binding compared to thiazepines .
  • Synthesis: Gold(I)-catalyzed domino reactions enable efficient diazepine synthesis (e.g., Scheme 24 in ), whereas thiazepines often rely on nucleophilic substitutions or oxidation (e.g., mCPBA-mediated sulfur oxidation in ) .

Functional Differences :

  • Thiazepines’ sulfur atom may confer redox activity or metal-binding capacity .

Fluorinated Naphtho[1,2-e][1,4]diazepines and Thiazepines

Structural Differences :

  • Fluorine Incorporation : Fluorinated analogs (e.g., ) exhibit increased metabolic stability and lipophilicity due to fluorine’s electronegativity. The target compound lacks fluorine but has a hydroxyl group, balancing polarity .

Functional Differences :

  • Bioactivity : Fluorinated diazepines show enhanced antimicrobial and anticancer activity. The hydroxyl group in 6-phenyl-thiazepin-5-ol may improve solubility but reduce membrane permeability compared to fluorinated derivatives .

Sulfur-Oxidized Thiazepine Derivatives

Structural Differences :

  • Sulfur Oxidation State : Sulfone (e.g., compound 2 in ) and sulfoxide (compound 3) derivatives feature oxidized sulfur (S=O or SO₂), increasing polarity and altering molecular geometry .

Functional Differences :

  • Antimalarial Efficacy: Sulfoxide derivatives show moderate activity (IC₅₀ ~1 μM), while the hydroxylated thiazepin-5-ol may exhibit improved target binding due to hydrogen-bond donor capacity .

Q & A

Advanced Research Question

  • Position 8 : Bromo or methoxy substituents increase steric bulk and electron density, enhancing antimicrobial activity but reducing solubility. For instance, 8-bromo derivatives exhibit higher logP values (~3.5) compared to methoxy analogs (~2.8) .
  • Position 10a : Electron-deficient aryl groups (e.g., 4-nitrophenyl) improve redox stability and π-π stacking in protein binding pockets .

What methodologies assess its neuroprotective or anticonvulsant potential?

Advanced Research Question
In vivo models (e.g., cerebral ischemia in rodents) evaluate neuroprotection via AMPA receptor antagonism. Electrophysiological assays measure inhibition of glutamate-induced currents in hippocampal neurons. Structural analogs like RPR117824 show neuroprotective EC₅₀ values <10 µM in ischemia models .

What analytical challenges arise in quantifying this compound in biological matrices?

Advanced Research Question
Low aqueous solubility and matrix interference complicate LC-MS/MS quantification. Solid-phase extraction (SPE) with C18 columns improves recovery rates. Deuterated internal standards correct for ion suppression in plasma samples. Limit of quantification (LOQ) typically reaches 0.1 ng/mL with optimized gradients .

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